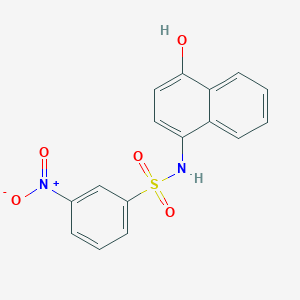
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied in the field of cancer research. This compound is a derivative of irinotecan, a widely used chemotherapeutic agent, and has shown promising results in preclinical and clinical trials.
Mecanismo De Acción
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. Topoisomerase I cleaves the DNA strand, allowing the DNA to unwind and replicate. This compound binds to the topoisomerase I-DNA complex and stabilizes it, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on tumor cells. Biochemically, this compound inhibits the activity of topoisomerase I and causes the accumulation of DNA breaks, leading to cell death. Physiologically, this compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. This compound has also been shown to have a broad range of pharmacokinetic and pharmacodynamic effects, including metabolism, distribution, and elimination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity, which allows for the evaluation of its efficacy as a chemotherapeutic agent. Another advantage is its well-defined mechanism of action, which allows for the study of the molecular pathways involved in tumor growth and progression. However, this compound also has several limitations, including its low solubility, poor stability, and potential toxicity. These limitations must be taken into consideration when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide. One direction is the development of novel formulations of this compound that improve its solubility and stability. Another direction is the identification of biomarkers that predict the response to this compound and guide its clinical use. Additionally, the combination of this compound with other chemotherapeutic agents or immunotherapies may enhance its antitumor activity and reduce its toxicity. Finally, the use of this compound in combination with targeted therapies that inhibit specific molecular pathways involved in tumor growth and progression may lead to the development of personalized cancer treatments.
Métodos De Síntesis
The synthesis of N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide involves the conversion of irinotecan, a prodrug, to its active metabolite. This process is achieved by the enzymatic cleavage of the carbamate group on irinotecan by carboxylesterase 1 (CES1) in the liver and intestinal epithelium. The resulting this compound is then glucuronidated by UDP-glucuronosyltransferase 1A1 (UGT1A1) and excreted in the bile. The synthesis of this compound can also be achieved through chemical modification of irinotecan or by total synthesis.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-1-naphthyl)-3-nitrobenzenesulfonamide has been extensively studied in the field of cancer research due to its potent antitumor activity. It has been shown to inhibit the growth of various tumor cell lines, including colorectal, lung, breast, and ovarian cancer. This compound has also been used in preclinical and clinical trials to evaluate its efficacy and safety as a chemotherapeutic agent. In addition, this compound has been used as a tool compound to study the mechanism of action of topoisomerase I inhibitors.
Propiedades
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-16-9-8-15(13-6-1-2-7-14(13)16)17-24(22,23)12-5-3-4-11(10-12)18(20)21/h1-10,17,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEDVNBXZOPMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386425 |
Source


|
| Record name | Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64920-20-3 |
Source


|
| Record name | Benzenesulfonamide, N-(4-hydroxy-1-naphthalenyl)-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)

![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5187134.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5187153.png)
![propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5187161.png)


![2-chloro-N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5187169.png)